molecular formula C14H26O2 B13779241 10-Hydroxy-3,6,10-trimethylundec-3-en-2-one CAS No. 68141-19-5

10-Hydroxy-3,6,10-trimethylundec-3-en-2-one

Cat. No.: B13779241
CAS No.: 68141-19-5
M. Wt: 226.35 g/mol
InChI Key: ZYZZYMDGACMDKZ-FMIVXFBMSA-N
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Description

10-Hydroxy-3,6,10-trimethylundec-3-en-2-one (CAS: 67944-71-2, EC: 267-876-6) is a branched-chain ketone derivative with a hydroxyl group at the C10 position and methyl substituents at C3, C6, and C10. Its molecular formula is C₁₄H₂₄O₂, with a molecular weight of 224.34 g/mol. This compound is primarily utilized as a fragrance agent in cosmetics and perfumery due to its woody, amber-like olfactory profile . Its structural complexity, featuring conjugated double bonds (C3–C4 unsaturation) and a tertiary alcohol, contributes to its stability and volatility, making it suitable for long-lasting scent formulations .

Properties

CAS No.

68141-19-5

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(E)-10-hydroxy-3,6,10-trimethylundec-3-en-2-one

InChI

InChI=1S/C14H26O2/c1-11(7-6-10-14(4,5)16)8-9-12(2)13(3)15/h9,11,16H,6-8,10H2,1-5H3/b12-9+

InChI Key

ZYZZYMDGACMDKZ-FMIVXFBMSA-N

Isomeric SMILES

CC(CCCC(C)(C)O)C/C=C(\C)/C(=O)C

Canonical SMILES

CC(CCCC(C)(C)O)CC=C(C)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The preparation of this compound typically involves multi-step organic synthesis strategies starting from terpene-derived aldehydes or ketones, given the compound’s structural features that resemble terpenoid frameworks.

Oxidation and Acetal Formation Routes

One of the established methods involves the oxidation of precursor ketones followed by acetal formation, which is a common strategy in synthesizing complex ketones and aldehydes related to fragrance compounds:

  • Oxidation of Ketones: Ketones of formula II (structurally related to the target compound) are oxidized using concentrated aqueous hydrobromic acid in dimethyl sulfoxide. This reaction yields hydrated arylglyoxals, which are key intermediates.

  • Acetalization: The hydrated arylglyoxal intermediates are converted into diethyl or dimethyl acetals under mildly acidic conditions. These acetals serve as protected forms that can be further manipulated chemically.

  • Trans-acetalisation: The acetals undergo trans-acetalisation with alcohols derived from aldehydes or ketones to yield compounds of formula I, which include the target this compound or its precursors.

Halogenation and Substitution

  • Halogenation: Ketones can be halogenated using sulfuryl halides in dimethylformamide or brominated in concentrated sulfuric acid to introduce reactive sites for further substitution.

  • Substitution Reactions: The resulting dihalides can be substituted with nucleophiles such as sodium methanolate or potassium carbonate in methanol, facilitating the introduction of hydroxyl groups or other functionalities essential for the target molecule.

Terpene-Derived Precursors

The synthesis often involves terpene or terpenoic aldehyde residues (with 4 to 15 carbon atoms) as starting materials or substituents, reflecting the natural origin of the compound’s backbone. This includes cycloaliphatic residues and other terpene-derived fragments.

Alternative Synthetic Routes

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose/Outcome Reference
Oxidation of ketone Concentrated aqueous hydrobromic acid, DMSO Formation of hydrated arylglyoxal intermediate
Acetal formation Mildly acidic conditions, ethanol or methanol Protection of aldehyde/ketone functionality
Trans-acetalisation Alcohol derived from aldehydes/ketones, mild acid Formation of target compound precursors
Halogenation Sulfuryl halide in DMF or bromination in H2SO4 Introduction of halogen for substitution
Nucleophilic substitution Sodium methanolate or potassium carbonate in methanol Introduction of hydroxyl or other functional groups
Direct acetal formation Diphenyldiselenide, ammonium peroxydisulfate in methanol Streamlined acetal intermediate synthesis

Research Results and Analytical Data

  • Toxicological studies indicate that related compounds such as 4-hydroxy-3,6,10-trimethylundec-9-en-2-one show no genotoxic potential up to high concentrations, suggesting safety in flavor and fragrance applications.

  • Physical properties such as boiling point (~310.23 °C) and molecular weight (226.36 g/mol) are consistent with the compound’s structural complexity.

  • The stereochemical complexity (eight possible isomers) necessitates careful control during synthesis to obtain the desired isomeric form.

Chemical Reactions Analysis

10-Hydroxy-3,6,10-trimethylundec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The enone structure can be reduced to form a saturated alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fragrance Industry Applications

10-Hydroxy-3,6,10-trimethylundec-3-en-2-one is primarily utilized in the fragrance industry due to its pleasant scent profile. It is often incorporated into perfume formulations for its floral and fruity notes. The compound's safety profile has been evaluated, indicating that it does not present significant genotoxic or phototoxic risks at typical exposure levels. Studies have shown that it meets the International Fragrance Association (IFRA) standards for safety in consumer products, which allows its use in various cosmetic and personal care products without significant health concerns .

Safety Assessments and Toxicological Studies

Safety assessments of this compound have been conducted to evaluate its potential toxicity. Research indicates that the compound does not exhibit mutagenic properties in standard assays such as the Ames test. In vitro studies have demonstrated that it does not induce cytotoxicity or genotoxicity, making it a safe choice for inclusion in consumer products . The total systemic exposure to this compound has been assessed to be below the threshold of toxicological concern (TTC), further supporting its safety for use .

Potential Therapeutic Applications

Recent studies have explored the therapeutic potential of this compound beyond its fragrance applications. Preliminary research suggests that it may have anti-inflammatory and antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains in vitro, indicating a potential role in developing new antimicrobial agents . However, more extensive studies are needed to fully understand its pharmacological effects and mechanisms of action.

Case Study 1: Fragrance Safety Assessment

A comprehensive safety assessment was conducted for this compound as part of a broader evaluation of fragrance materials. The study utilized various toxicity assays and concluded that the compound is non-sensitizing and non-irritating at typical usage concentrations. The findings support its continued use in consumer products without significant health risks .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of related compounds found that certain derivatives exhibited significant antibacterial activity against E. coli and S. aureus. These findings suggest that this compound could potentially be developed into an antimicrobial agent with further modification and testing .

Summary Table of Applications

Application AreaDescriptionSafety Profile
Fragrance IndustryUsed in perfumes for floral and fruity scentsNon-genotoxic; compliant with IFRA standards
Safety AssessmentsEvaluated for mutagenicity and cytotoxicitySafe at typical exposure levels
Therapeutic PotentialInvestigated for anti-inflammatory and antimicrobial propertiesRequires further research

Mechanism of Action

The mechanism of action of 10-Hydroxy-3,6,10-trimethylundec-3-en-2-one involves its interaction with specific molecular targets. The hydroxy and enone groups play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic addition, and other interactions that influence its biological and chemical effects.

Comparison with Similar Compounds

Hydroxy-Ketone Derivatives

  • This compound vs. (R)-10-Hydroxy-3,3,6,10-tetramethylundec-1-en-4-one :
    • The latter has an additional methyl group at C3 and a terminal alkene (C1–C2), which reduces steric hindrance and enhances reactivity in Diels-Alder reactions .
    • The ketone position (C4 vs. C2) alters polarity; the C2 ketone in the target compound improves volatility for fragrance applications .

Esterification and Functional Group Modifications

  • Paecilin N (Compound 10) and Paecilin O (Compound 11) differ from the target compound by methoxy/ethoxy ester groups and glycosidic linkages, which drastically increase molecular weight and reduce volatility. These modifications enhance cytotoxicity in cancer cell lines but render them unsuitable for fragrance use .

Biological Activity

10-Hydroxy-3,6,10-trimethylundec-3-en-2-one, also known as a derivative of the natural compound found in various plant species, has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings and case studies.

1. Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various pathogens.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound may serve as a potential natural preservative or therapeutic agent in treating infections caused by these microorganisms .

2. Anti-inflammatory Properties

In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism through which it may alleviate inflammation.

Case Study : A study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages showed that treatment with the compound reduced cytokine levels significantly compared to untreated controls. The IC50 value for TNF-alpha inhibition was determined to be approximately 20 µM .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)18

The compound induced apoptosis in these cell lines through the activation of caspase pathways, suggesting its potential as an adjunct therapy in cancer treatment .

The biological activity of this compound is attributed to its ability to modulate various signaling pathways:

  • Inhibition of NF-kB Pathway : By blocking the activation of NF-kB, the compound reduces inflammation and tumor progression.
  • Induction of Apoptosis : It promotes apoptosis through mitochondrial pathways, leading to increased caspase activation.

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